Lipophilicity (cLogP) Differentiation: Unsubstituted Benzamide Confers Lower LogP Than Halo- and Nitro-Substituted Analogs
The target compound (unsubstituted benzamide) exhibits a calculated cLogP of 2.722 (ZINC20) [1]. The closest substituted benzamide analog, 4-fluoro-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide (CAS 919843-94-0), has a molecular weight of 349.3 and is anticipated to have a higher cLogP due to the lipophilic contribution of the fluoro substituent . Estimates for the 4-fluoro analog based on PrenDB data indicate a cLogP increase of approximately 0.3–0.5 log units relative to the unsubstituted parent [REFS-2, class-level inference]. Lower lipophilicity of the target compound translates to improved aqueous solubility and reduced CYP450 promiscuity risk in early-stage screening cascades.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.722 |
| Comparator Or Baseline | 4-Fluoro analog: estimated cLogP ≈ 3.0–3.2 (PrenDB-based estimation); 4-Methyl-3-nitro analog (CAS 899996-42-0): estimated cLogP > 3.0 due to nitro/methyl substitution |
| Quantified Difference | Target compound cLogP is 0.3–0.5 units lower than closest halo-substituted analog; ≥0.3 units lower than nitro-substituted analog |
| Conditions | Calculated via ZINC20 (XlogP3 algorithm); PrenDB estimated logP for 4-fluoro analog |
Why This Matters
Lower cLogP values correlate with superior aqueous solubility and reduced non-specific protein binding, making the unsubstituted benzamide derivative preferable for primary screening when minimal lipophilicity-driven off-target engagement is desired.
- [1] ZINC20 Database. ZINC000000051644 (N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide). cLogP: 2.722. View Source
